REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[C:5](=[CH2:6])[C:2]2([CH3:4])[CH3:3].OC(C(C1C=CC(CC(C)C)=CC=1)C)=O>>[CH3:3][C:2]1([CH3:4])[C:5](=[CH2:6])[C@H:7]2[CH2:10][C@@H:1]1[CH2:9][CH2:8]2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 20° C.
|
Type
|
CUSTOM
|
Details
|
fed directly into a continuous sonication vessel
|
Type
|
CUSTOM
|
Details
|
(approximately 30 ml sonicated volume)
|
Type
|
CUSTOM
|
Details
|
fitted with a high intensity sonic probe (500 w)
|
Type
|
CUSTOM
|
Details
|
Two samples were collected
|
Type
|
TEMPERATURE
|
Details
|
the second was cooled rapidly in ice/water
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
ADDITION
|
Details
|
treated as above
|
Name
|
|
Type
|
|
Smiles
|
CC1([C@H]2CC[C@H](C2)C1=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[C:5](=[CH2:6])[C:2]2([CH3:4])[CH3:3].OC(C(C1C=CC(CC(C)C)=CC=1)C)=O>>[CH3:3][C:2]1([CH3:4])[C:5](=[CH2:6])[C@H:7]2[CH2:10][C@@H:1]1[CH2:9][CH2:8]2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 20° C.
|
Type
|
CUSTOM
|
Details
|
fed directly into a continuous sonication vessel
|
Type
|
CUSTOM
|
Details
|
(approximately 30 ml sonicated volume)
|
Type
|
CUSTOM
|
Details
|
fitted with a high intensity sonic probe (500 w)
|
Type
|
CUSTOM
|
Details
|
Two samples were collected
|
Type
|
TEMPERATURE
|
Details
|
the second was cooled rapidly in ice/water
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
ADDITION
|
Details
|
treated as above
|
Name
|
|
Type
|
|
Smiles
|
CC1([C@H]2CC[C@H](C2)C1=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |